molecular formula C29H40N2O9 B1684428 Geldanamycin CAS No. 30562-34-6

Geldanamycin

Cat. No. B1684428
CAS RN: 30562-34-6
M. Wt: 560.6 g/mol
InChI Key: QTQAWLPCGQOSGP-KSRBKZBZSA-N
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Description

Geldanamycin is a 1,4-benzoquinone ansamycin antitumor antibiotic. It inhibits the function of Hsp90 (Heat Shock Protein 90) by binding to the unusual ADP/ATP-binding pocket of the protein . HSP90 client proteins play important roles in the regulation of the cell cycle, cell growth, cell survival, apoptosis, angiogenesis, and oncogenesis .


Synthesis Analysis

Geldanamycin was originally discovered in the organism Streptomyces hygroscopicus . It is a macrocyclic polyketide that is synthesized by a Type I polyketide synthase. The genes gelA, gelB, and gelC encode for the polyketide synthase .


Molecular Structure Analysis

Geldanamycin’s molecular structure is complex, consisting of an unsaturated moiety attached to a quinone . It has a chemical formula of C29H40N2O9 .


Chemical Reactions Analysis

Geldanamycin induces the degradation of proteins that are mutated or overexpressed in tumor cells such as v-Src, Bcr-Abl, p53, and ERBB2. This effect is mediated via HSP90 .


Physical And Chemical Properties Analysis

Geldanamycin is a gold-yellow fine crystalline powder with a molar mass of 560.64 g/mol . It is a complex molecule consisting of an unsaturated moiety attached to a quinone .

Scientific Research Applications

1. Anti-Cancer Activities

Geldanamycin, a benzoquinone ansamycin antibiotic, exhibits anti-cancer properties by inhibiting the HSP90-chaperone function. This inhibition is crucial as HSP90 is highly expressed in various human cancers, including melanoma, leukemia, and cancers of the colon, prostate, lung, and breast. HSP90 plays a pivotal role in the stability, folding, and activity of oncogene proteins, referred to as "client proteins," which include growth-stimulating proteins and kinases that foster malignant transformation. Recent research highlights the significance of HSP90 inhibition in suppressing certain cancer-causing client proteins, positioning it as a vital therapeutic target. Geldanamycin and its derivatives have been shown to induce the depletion of mutationally-activated BRAF through multiple mechanisms, underscoring their potential in cancer treatment (Fukuyo, Hunt & Horikoshi, 2010).

2. HER-Kinase Inhibition

Geldanamycin (GM) is known for its binding to Hsp90 and inducing the degradation of various receptor tyrosine kinases, steroid receptors, and Raf. It's especially potent against cancer cells overexpressing HER-kinases. However, due to its effects on other proteins, its clinical use may be limited due to potential toxicity. A GM dimer, GMD-4c, was synthesized and identified, displaying selective activity against HER-kinases. This selectivity introduces a novel approach to treat carcinomas reliant on HER-kinases (Zheng et al., 2000).

3. Modulation of Apoptotic Pathways

Geldanamycin has been observed to preferentially sensitize tumor cells to radiation compared to normal cells. This sensitization involves the modulation of pathways related to cell proliferation, antiproliferative factors, and apoptosis. Targeting Hsp90 in tumor cells might pave the way for new strategies in radiosensitization and radiotherapy (Matsumoto, Machida & Kubota, 2005).

4. Preventing Protein Aggregation in Neurodegenerative Diseases

Geldanamycin induces heat shock protein 70 (Hsp70) and has been shown to prevent α-synuclein aggregation and toxicity, which are central to the pathogenesis of neurodegenerative diseases like Parkinson’s. The ability of Geldanamycin to prevent α-synuclein aggregation might offer a pharmacological intervention for increasing the expression of molecular chaperone proteins, potentially beneficial for treating diseases where protein aggregation is a key factor (McLean et al., 2004).

5. Inhibition of NF-kappaB Activation

Geldanamycin has demonstrated the ability to inhibit tumor necrosis factor (TNF)-alpha-mediated interleukin (IL)-8 gene expression and nuclear factor (NF)-kappaB activation in human respiratory epithelial cells. This inhibition involves a mechanism independent of IkappaBalpha degradation or p65 nuclear translocation, suggesting that Geldanamycin can directly inhibit the ability of NF-kappaB to bind DNA. This finding could partly explain the anti-inflammatory properties of Geldanamycin observed in vivo (Malhotra et al., 2001).

Safety And Hazards

Geldanamycin is combustible and may be harmful if swallowed . It should be stored in a well-ventilated place and kept cool . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Despite its potent antitumor potential, geldanamycin presents several major drawbacks as a drug candidate such as hepatotoxicity . These side effects have led to the development of geldanamycin analogues, in particular analogues containing a derivatisation at the 17 position: 17-AAG 17-DMAG . The future directions of Geldanamycin research could involve further development and testing of these analogues .

properties

IUPAC Name

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40N2O9/c1-15-11-19-25(34)20(14-21(32)27(19)39-7)31-28(35)16(2)9-8-10-22(37-5)26(40-29(30)36)18(4)13-17(3)24(33)23(12-15)38-6/h8-10,13-15,17,22-24,26,33H,11-12H2,1-7H3,(H2,30,36)(H,31,35)/b10-8-,16-9+,18-13+/t15-,17+,22+,23+,24-,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQAWLPCGQOSGP-KSRBKZBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)OC)C)OC)OC(=O)N)C)C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)OC)/C)OC)OC(=O)N)\C)C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7042691
Record name Geldanamycin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

560.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Geldanamycin

CAS RN

30562-34-6
Record name Geldanamycin
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Record name Geldanamycin
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Record name Geldanamycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02424
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Record name Geldanamycin
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Record name Geldanamycin
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Record name GELDANAMYCIN
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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